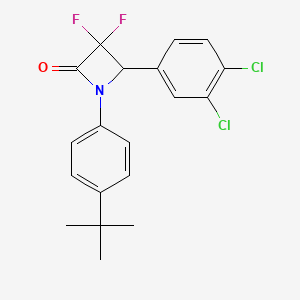
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, dichlorophenyl, and difluoro groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-lactams.
Introduction of Substituents: The tert-butyl and dichlorophenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions, respectively.
Fluorination: The difluoro groups are often introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the azetidinone ring to more saturated structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products: The products of these reactions vary depending on the conditions but can include ketones, alcohols, and substituted azetidinones.
科学研究应用
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism by which 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidinone ring can act as a reactive site, while the substituents influence binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
1-(4-Tert-butylphenyl)-3,3-difluoroazetidin-2-one: Lacks the dichlorophenyl group, affecting its reactivity and applications.
4-(3,4-Dichlorophenyl)-3,3-difluoroazetidin-2-one: Lacks the tert-butyl group, which may influence its stability and interaction with biological targets.
Uniqueness: 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for targeted research and application development.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2NO/c1-18(2,3)12-5-7-13(8-6-12)24-16(19(22,23)17(24)25)11-4-9-14(20)15(21)10-11/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHRZDOKDXPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














